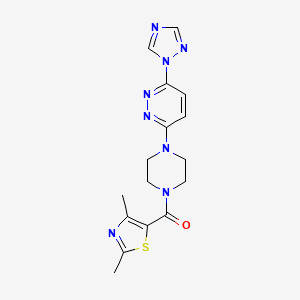![molecular formula C14H15N3O B3009337 N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide CAS No. 2361641-74-7](/img/structure/B3009337.png)
N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide, also known as PPEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PPEP is a derivative of pyrazole and is widely used in the synthesis of other chemical compounds. In
Mecanismo De Acción
The mechanism of action of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively. N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has also been shown to have antioxidant properties and can scavenge free radicals.
Efectos Bioquímicos Y Fisiológicos
N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide can inhibit the growth of cancer cells and bacteria. N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has also been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide in lab experiments is its ease of synthesis. N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide can be synthesized using simple reaction conditions and is readily available. N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide is also stable and can be stored for long periods of time. However, one of the limitations of using N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide. One area of research is the development of new synthetic methods for N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide and its derivatives. Another area of research is the investigation of the mechanism of action of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide and its potential targets. Further studies are needed to determine the safety and toxicity of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide and its derivatives. Additionally, research is needed to explore the potential applications of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide involves the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one and ethyl acrylate. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The yield of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide can be improved by optimizing the reaction conditions such as reaction time, temperature, and the concentration of the reactants.
Aplicaciones Científicas De Investigación
N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has various scientific research applications, including the synthesis of other chemical compounds such as pyrazole derivatives, 1,3-dipolar cycloaddition reactions, and Michael addition reactions. N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has also been used in the synthesis of biologically active compounds such as antitumor agents, antibacterial agents, and anti-inflammatory agents.
Propiedades
IUPAC Name |
N-[1-(1-phenylpyrazol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-14(18)15-11(2)13-9-10-17(16-13)12-7-5-4-6-8-12/h3-11H,1H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTOYFSDGIYKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C2=CC=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

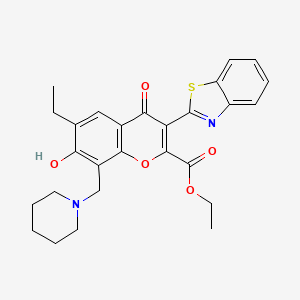

![N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009257.png)
![2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3009259.png)
![4-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B3009261.png)
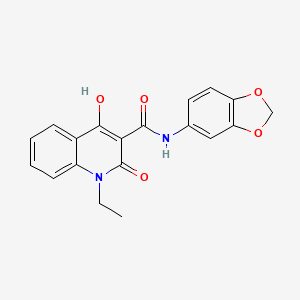
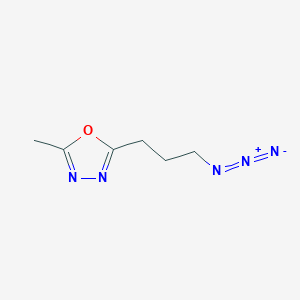
![ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B3009267.png)
![5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3009268.png)
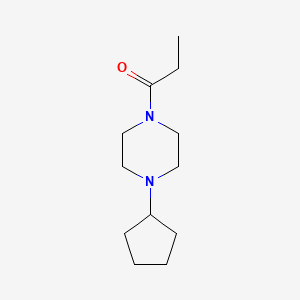
![4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide](/img/structure/B3009270.png)
![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide](/img/structure/B3009275.png)

